N'-[(4-fluorophenyl)methyl]-N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]ethanediamide
Description
The compound N'-[(4-fluorophenyl)methyl]-N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]ethanediamide (CAS: 2097859-97-5, BE80406) is an ethanediamide derivative featuring a 4-fluorophenylmethyl group and a substituted ethyl chain with furan-2-yl, hydroxy, and thiophen-3-yl substituents . Its molecular formula is C₁₉H₁₇FN₂O₃S (MW: 372.41 g/mol). The hydroxy group may enhance solubility and serve as a hydrogen bond donor.
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-N'-[2-(furan-2-yl)-2-hydroxy-2-thiophen-3-ylethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O4S/c20-15-5-3-13(4-6-15)10-21-17(23)18(24)22-12-19(25,14-7-9-27-11-14)16-2-1-8-26-16/h1-9,11,25H,10,12H2,(H,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMGSUJMGOVDCAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(CNC(=O)C(=O)NCC2=CC=C(C=C2)F)(C3=CSC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethanediamide Derivatives
N-[2-(4-Fluorophenyl)ethyl]-N′-({3-[(4-Methoxyphenyl)sulfonyl]-1,3-oxazinan-2-yl}methyl)ethanediamide ()
- Structure : Shares the ethanediamide core and 4-fluorophenyl group but replaces furan/thiophene with a sulfonyl oxazinan moiety.
- Heterocycles: Oxazinan (six-membered ring) vs. furan/thiophene (five-membered rings), altering steric and electronic profiles.
- Physicochemical Properties : Likely higher molecular weight due to the sulfonyl-oxazinan group, though exact data are unavailable.
N-[3-(4-Fluorophenyl)-2-((4-Methylphenyl)amino)ethanediamide] Hydrochloride ()
- Structure: Ethanediamide with 4-fluorophenyl and 4-methylphenylamino substituents.
- Key Differences: Functional Groups: Lacks heterocycles (furan/thiophene) but includes a methylphenylamino group, which may reduce aromatic interactions. Solubility: The hydrochloride salt improves aqueous solubility compared to the neutral target compound.
- Molecular Formula : C₁₆H₂₁ClFN₃O₂ (MW: 344.86 g/mol), smaller than the target compound .
Urea and Benzamide Derivatives
BE80425: 1-(2-Chlorophenyl)-3-[2-(1H-Pyrazol-1-yl)-2-(Thiophen-3-yl)ethyl]urea ()
- Structure : Urea backbone with thiophen-3-yl and pyrazolyl groups.
- Key Differences :
- Backbone : Urea (NHCONH) vs. ethanediamide (CONH)₂; urea may exhibit stronger hydrogen-bonding capacity.
- Heterocycles : Retains thiophen-3-yl but replaces furan with pyrazole, which is more basic and polar.
- Molecular Formula : C₁₆H₁₅ClN₄OS (MW: 346.83 g/mol), smaller and more polar than the target compound .
4-Fluoro-N-[3-(2-Fluorophenyl)-4-Methyl-2,3-Dihydro-2-Thienylidene]benzamide ()
- Structure : Benzamide with fluorophenyl and dihydrothiophene rings.
- Key Differences :
- Backbone : Benzamide (single amide) vs. ethanediamide (two amides), reducing hydrogen-bonding sites.
- Thiophene : The dihydrothiophene ring is partially saturated, altering aromaticity and conformational flexibility compared to thiophen-3-yl in the target compound.
Pharmacologically Active Analogs
Para-Fluorofentanyl ()
- Structure : Opioid derivative with 4-fluorophenyl and piperidinyl groups.
- Key Differences: Backbone: Piperidine-propanamide vs. Heterocycles: Lacks furan/thiophene but shares fluorophenyl for lipophilicity.
- Relevance : Highlights the role of fluorophenyl in enhancing blood-brain barrier penetration .
Physicochemical and Spectroscopic Comparisons
Table 1: Structural and Functional Group Analysis
Table 2: IR Spectral Features (cm⁻¹)
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